molecular formula C8H11N3O3S B8676077 Ethyl 2-ureidothiazol-4-ylacetate CAS No. 62557-42-0

Ethyl 2-ureidothiazol-4-ylacetate

Cat. No. B8676077
CAS RN: 62557-42-0
M. Wt: 229.26 g/mol
InChI Key: LLDJUEPXEKNSFA-UHFFFAOYSA-N
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Patent
US04254260

Procedure details

A solution of ethyl 2-(3-trichloromethylureido)thiazol-4-ylacetate (6.32 g.) in a mixture of methanol (400 ml.) and water (150 ml.) was adjusted to pH 7 to 7.6 with sodium bicarbonate aqueous solution with stirring at room temperature, and then the solution was stirred for 70 minutes at the same temperature. The methanol was distilled off from the reaction mixture under reduced pressure, and the precipitates were collected by filtration, washed with water and then dried to give colorless crystals of ethyl 2-ureidothiazol-4-ylacetate (3.45 g.), mp 173° to 174° C.
Name
ethyl 2-(3-trichloromethylureido)thiazol-4-ylacetate
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)[NH:3][C:4](=[O:17])[NH:5][C:6]1[S:7][CH:8]=[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:10]=1.C(=O)(O)[O-].[Na+]>CO.O>[NH:5]([C:6]1[S:7][CH:8]=[C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:10]=1)[C:4]([NH2:3])=[O:17] |f:1.2|

Inputs

Step One
Name
ethyl 2-(3-trichloromethylureido)thiazol-4-ylacetate
Quantity
6.32 g
Type
reactant
Smiles
ClC(NC(NC=1SC=C(N1)CC(=O)OCC)=O)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 70 minutes at the same temperature
Duration
70 min
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off from the reaction mixture under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)N)C=1SC=C(N1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.